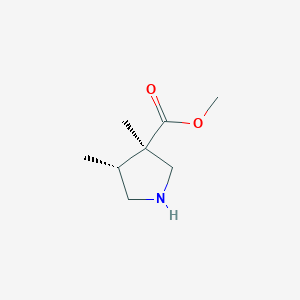![molecular formula C22H21N5O3 B2798510 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide CAS No. 895022-73-8](/img/structure/B2798510.png)
2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide” is a small molecule featuring the privileged pyrazolo [3,4- d ]pyrimidine scaffold . It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of this compound involves the design of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine scaffold . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Chemical Reactions Analysis
The compound is part of a new set of small molecules designed and synthesized as novel CDK2 targeting compounds . The synthesis involves the design of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine scaffold .Applications De Recherche Scientifique
Radiosynthesis and Imaging Applications
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to the one mentioned, have been developed as selective ligands for the translocator protein (18 kDa). These compounds are designed for in vivo imaging using positron emission tomography (PET) by incorporating a fluorine atom for labeling with fluorine-18. This development enables detailed brain imaging to study various neurological conditions (Dollé et al., 2008).
Anticancer Activity
Research has explored derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, highlighting their potential as anticancer agents. These derivatives exhibit varying degrees of cancer cell growth inhibition, demonstrating the compound's utility in designing new therapeutic agents (Al-Sanea et al., 2020).
Antimicrobial Activity
Another area of application includes the synthesis of heterocycles incorporating the antipyrine moiety, derived from similar compounds. These newly synthesized compounds have been evaluated for their antimicrobial properties, contributing to the development of novel antimicrobial agents (Bondock et al., 2008).
Synthesis of Novel Heterocycles
The compound has also been used as a precursor in the synthesis of novel heterocycles, such as isoxazolines and isoxazoles, through [3+2] cycloaddition reactions. These synthetic pathways enrich the chemistry of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, offering new insights into the synthesis of complex heterocyclic structures (Rahmouni et al., 2014).
Conformational Studies and Molecular Structures
Conformational studies of derivatives structurally related to the compound have revealed insights into the hydrogen bonding patterns and molecular conformations within crystalline structures. This research is crucial for understanding the physicochemical properties and biological activities of these compounds (Narayana et al., 2016).
Mécanisme D'action
Safety and Hazards
The compound is not intended for human or veterinary use and is available for research use only. Specific safety and hazard information is not available in the sources I found.
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14-6-4-9-19(15(14)2)27-21-18(11-24-27)22(29)26(13-23-21)12-20(28)25-16-7-5-8-17(10-16)30-3/h4-11,13H,12H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTKPSYSVVZKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2798427.png)

![(E)-3-(2-methoxyphenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2798429.png)
![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2798433.png)

![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2798439.png)

![3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2798442.png)
![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2798443.png)
![6-[(4-chlorobenzenesulfinyl)methyl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B2798446.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2798448.png)
![N-(4-ethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2798449.png)
![3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B2798450.png)
